molecular formula C12H11BrF5N B1412023 1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine CAS No. 1707367-56-3

1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine

Cat. No.: B1412023
CAS No.: 1707367-56-3
M. Wt: 344.12 g/mol
InChI Key: OYYNQIFSBJXEGG-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropiperidine groups

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.

    Coupling Reactions: The trifluoromethyl and difluoropiperidine groups can participate in coupling reactions, forming new carbon–carbon or carbon–heteroatom bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

1-(3-Bromo-4-(trifluoromethyl)phenyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-bromo-4-(trifluoromethyl)phenyl]-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF5N/c13-10-7-8(1-2-9(10)12(16,17)18)19-5-3-11(14,15)4-6-19/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYNQIFSBJXEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176376
Record name Piperidine, 1-[3-bromo-4-(trifluoromethyl)phenyl]-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-56-3
Record name Piperidine, 1-[3-bromo-4-(trifluoromethyl)phenyl]-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-bromo-4-(trifluoromethyl)phenyl]-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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